molecular formula C5H5F3N4O2 B2636304 5-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine CAS No. 2226181-85-5

5-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine

Cat. No.: B2636304
CAS No.: 2226181-85-5
M. Wt: 210.116
InChI Key: WGXIOZDWEPCWFH-UHFFFAOYSA-N
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Description

5-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a nitro group and a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-amino-1H-pyrazole with trifluoroacetic anhydride in the presence of a base, followed by nitration using a mixture of nitric acid and sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution reactions.

Major Products

    Reduction: The reduction of the nitro group yields 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole.

    Substitution: Substitution reactions can yield a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

5-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 5-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoroethyl group can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine is unique due to the presence of both a nitro group and a trifluoroethyl group, which confer distinct electronic and steric properties. These features make it particularly useful in the design of molecules with specific biological activities and in the development of advanced materials.

Properties

IUPAC Name

5-nitro-1-(2,2,2-trifluoroethyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N4O2/c6-5(7,8)2-11-4(12(13)14)1-3(9)10-11/h1H,2H2,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXIOZDWEPCWFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1N)CC(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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